molecular formula C16H11FNNa2O6P B3026397 Foslinanib disodium CAS No. 1256037-62-3

Foslinanib disodium

Cat. No.: B3026397
CAS No.: 1256037-62-3
M. Wt: 409.21 g/mol
InChI Key: TWMCXXQLLQDSTN-UHFFFAOYSA-L
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Biochemical Analysis

Biochemical Properties

Foslinanib disodium is known to interact with Syk/FLT3, a protein tyrosine kinase . It acts as an ATP-competitive inhibitor of Syk/FLT3, with a Ki of 30 nM and an IC50 of 41 nM . This interaction plays a crucial role in its biochemical reactions.

Cellular Effects

This compound has been shown to inhibit vasculogenic mimicry network formation in melanoma cells . It decreases pro-Nodal protein levels and Smad2 phosphorylation in these cells , indicating its influence on cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As an ATP-competitive inhibitor, it binds to the ATP-binding site of Syk/FLT3, thereby inhibiting its activity .

Dosage Effects in Animal Models

Preliminary studies suggest that it reduces tumor growth in a dose-dependent manner .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRX818 Sodium involves the preparation of 2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl)phosphonate, which is then converted to its disodium salt form. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. The compound is then purified to achieve a purity of ≥98% .

Industrial Production Methods

Industrial production of TRX818 Sodium follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. The compound is stored at -20°C to maintain its stability for up to four years .

Chemical Reactions Analysis

Types of Reactions

TRX818 Sodium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different quinolinone derivatives.

    Reduction: Reduction reactions can modify the quinolinone ring, affecting its anticancer properties.

    Substitution: Substitution reactions, particularly involving the fluorophenyl group, can lead to the formation of new derivatives with potentially enhanced biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes.

Major Products

The major products formed from these reactions are typically quinolinone derivatives with modified functional groups, which may exhibit different biological activities and properties.

Scientific Research Applications

TRX818 Sodium has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying quinolinone derivatives and their chemical properties.

    Biology: Investigated for its effects on cellular processes, including apoptosis and cell proliferation.

    Medicine: Explored as a potential therapeutic agent for treating various cancers, including melanoma and colon cancer.

    Industry: Utilized in the development of new anticancer drugs and formulations

Comparison with Similar Compounds

Similar Compounds

    Foslinanib: Another name for TRX818 Sodium, with similar anticancer properties.

    CVM-1118: A related compound with potential antineoplastic activities.

    Other Quinolinone Derivatives: Compounds with similar structures and biological activities.

Uniqueness

TRX818 Sodium stands out due to its potent inhibition of vasculogenic mimicry and its ability to reduce tumor growth in various cancer models. Its unique combination of chemical properties and biological activities makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

disodium;[2-(3-fluorophenyl)-6-methoxy-4-oxo-1H-quinolin-5-yl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FNO6P.2Na/c1-23-14-6-5-11-15(16(14)24-25(20,21)22)13(19)8-12(18-11)9-3-2-4-10(17)7-9;;/h2-8H,1H3,(H,18,19)(H2,20,21,22);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMCXXQLLQDSTN-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)OP(=O)([O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FNNa2O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256037-62-3
Record name Foslinanib disodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256037623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FOSLINANIB DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X5F5LAF7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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